molecular formula C15H18N2S2 B15177597 4,4'-Methylenebis(2-(methylthio)aniline) CAS No. 47003-30-5

4,4'-Methylenebis(2-(methylthio)aniline)

Cat. No.: B15177597
CAS No.: 47003-30-5
M. Wt: 290.5 g/mol
InChI Key: XRKGCGRPZUUQRR-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-(methylthio)aniline) is an organic compound with the molecular formula C15H18N2S2 It is characterized by the presence of two aromatic amine groups and two methylthio groups attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-(methylthio)aniline) typically involves the reaction of 2-(methylthio)aniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic amine groups. The general reaction can be represented as follows:

2C7H9NS+CH2OC15H18N2S2+H2O2 \text{C}_7\text{H}_9\text{NS} + \text{CH}_2\text{O} \rightarrow \text{C}_{15}\text{H}_{18}\text{N}_2\text{S}_2 + \text{H}_2\text{O} 2C7​H9​NS+CH2​O→C15​H18​N2​S2​+H2​O

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-(methylthio)aniline) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-(methylthio)aniline) undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic amine groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4,4’-Methylenebis(2-(methylthio)aniline) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2-(methylthio)aniline) involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2-chloroaniline): Similar structure but with chlorine atoms instead of methylthio groups.

    4,4’-Methylenebis(2-aminophenol): Contains hydroxyl groups instead of methylthio groups.

Uniqueness

4,4’-Methylenebis(2-(methylthio)aniline) is unique due to the presence of methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds.

Properties

CAS No.

47003-30-5

Molecular Formula

C15H18N2S2

Molecular Weight

290.5 g/mol

IUPAC Name

4-[(4-amino-3-methylsulfanylphenyl)methyl]-2-methylsulfanylaniline

InChI

InChI=1S/C15H18N2S2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3

InChI Key

XRKGCGRPZUUQRR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)SC)N

Origin of Product

United States

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